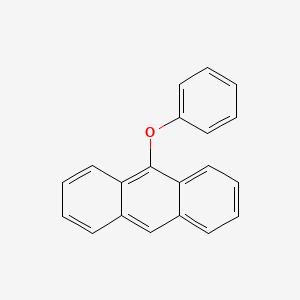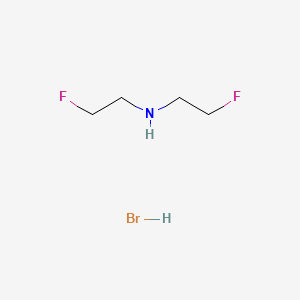![molecular formula C9H9BO5 B13139926 2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C9H9BO4. It is a member of the benzoxaborole class, which is known for its unique boron-containing structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield boronate esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
Scientific Research Applications
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Mechanism of Action
The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid involves its ability to inhibit phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines. The compound’s boron atom plays a crucial role in its binding to the enzyme’s active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A PDE4 inhibitor used for the treatment of atopic dermatitis.
AN2728: Another benzoxaborole derivative with similar enzyme inhibitory properties.
Uniqueness
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C9H9BO5 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-8(12)5-14-7-3-1-2-6-4-15-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) |
InChI Key |
JBEXRBSAIBYMQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2OCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


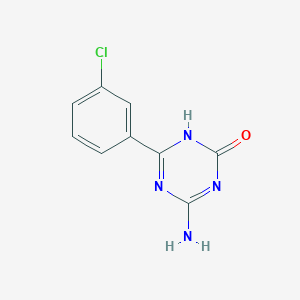
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)


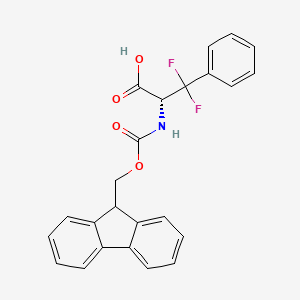
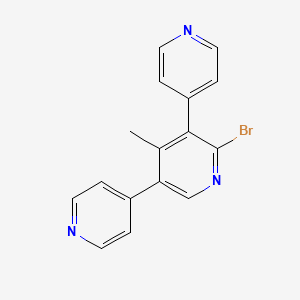
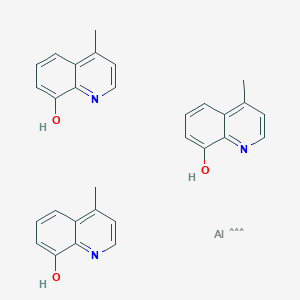

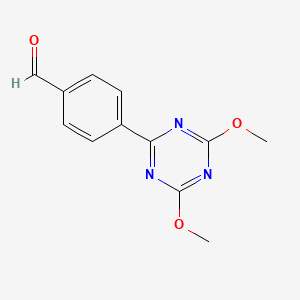
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
